2-Ethyl-6-nitroaniline
Overview
Description
Synthesis Analysis
The synthesis of nitroanilines generally involves the nitration of arenes and the reduction of nitroarenes . A specific synthesis technique for a similar compound, 2-Methyl-6-nitroaniline, has been studied. In this method, acetylation and nitration of 2-methylaniline were completed in one pot .Chemical Reactions Analysis
Nitroanilines can undergo a variety of reactions. They can participate in direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction . They can also react with Grignard reagents to form diarylamines .Scientific Research Applications
Solubility and Thermodynamics : The solubility of related nitroaniline compounds in different solvent systems has been extensively studied. For instance, the solubility of 2-methyl-6-nitroaniline in various binary mixed solvents like ethyl acetate and alcohols has been determined, showing that solubility increases with temperature and the mass fraction of ethyl acetate. These studies are crucial for the practical production and purification processes of such compounds (Cong et al., 2017).
Catalytic Reduction : Research has also focused on the reduction of nitroaniline compounds to less toxic products. For example, the catalytic reduction of 2-nitroaniline to o-phenylenediamine using various catalytic systems has been reviewed, which is significant in terms of environmental contamination and toxicity (Naseem et al., 2017).
Phase Diagrams in Binary Mixtures : The study of phase diagrams for binary mixtures involving similar compounds like N-ethyl-4-nitroaniline has been reported. These studies are essential for understanding the eutectic behaviors and solubility correlations in various solvents, aiding in the development of new materials and pharmaceuticals (Trache et al., 2013).
Spectrophotometric Applications : Nitroaniline derivatives have been used as spectrophotometric reagents in the determination of various compounds, highlighting their utility in analytical chemistry. For instance, different nitroanilines were tested for determining ethinylestradiol in pharmaceutical formulations (Teixeira et al., 2011).
Molecular Structure Investigations : There are studies focused on the crystal structure and theoretical investigations of nitroaniline derivatives. These studies provide insights into the molecular geometry, electronic absorption spectra, and thermodynamic properties, which are crucial for understanding the chemical behavior and potential applications of these compounds (Ceylan et al., 2016).
Stabilizer Applications : In propellant chemistry, derivatives of nitroaniline, like N-methyl-P-nitroaniline, have been studied for their stability and solubility in various media. This research is crucial for developing more efficient and stable propellants (Tang et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-ethyl-6-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-6-4-3-5-7(8(6)9)10(11)12/h3-5H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOOCJUOEDETNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-6-nitroaniline |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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